molecular formula C9H11BF3KO B13471224 Potassium trifluoro(3-propoxyphenyl)borate

Potassium trifluoro(3-propoxyphenyl)borate

Cat. No.: B13471224
M. Wt: 242.09 g/mol
InChI Key: HOPCBPGHWZYQGR-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-propoxyphenyl)boranuide is an organoboron compound that has garnered attention in the field of synthetic chemistry. This compound is characterized by the presence of a trifluoroborate group attached to a 3-propoxyphenyl ring, with potassium as the counterion. The unique structure of potassium trifluoro(3-propoxyphenyl)boranuide makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-propoxyphenyl)boranuide typically involves the reaction of 3-propoxyphenylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

3-Propoxyphenylboronic acid+Potassium fluoride+Tetrafluoroboric acidPotassium trifluoro(3-propoxyphenyl)boranuide\text{3-Propoxyphenylboronic acid} + \text{Potassium fluoride} + \text{Tetrafluoroboric acid} \rightarrow \text{Potassium trifluoro(3-propoxyphenyl)boranuide} 3-Propoxyphenylboronic acid+Potassium fluoride+Tetrafluoroboric acid→Potassium trifluoro(3-propoxyphenyl)boranuide

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro(3-propoxyphenyl)boranuide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-propoxyphenyl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the trifluoroborate group to a borohydride or other reduced boron species.

    Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of potassium trifluoro(3-propoxyphenyl)boranuide with hydrogen peroxide yields 3-propoxyphenylboronic acid, while reduction with sodium borohydride produces 3-propoxyphenylborohydride.

Scientific Research Applications

Potassium trifluoro(3-propoxyphenyl)boranuide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.

    Biology: The compound is employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Potassium trifluoro(3-propoxyphenyl)boranuide is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of potassium trifluoro(3-propoxyphenyl)boranuide involves the activation of the trifluoroborate group, which facilitates its participation in various chemical reactions. The compound acts as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.

Comparison with Similar Compounds

Potassium trifluoro(3-propoxyphenyl)boranuide can be compared with other similar compounds, such as:

    Potassium trifluoro(3-fluorophenyl)boranuide: This compound has a fluorine atom instead of a propoxy group on the phenyl ring, which affects its reactivity and applications.

    Potassium trifluoro(3-methoxyphenyl)boranuide: The presence of a methoxy group instead of a propoxy group influences the compound’s solubility and reactivity.

    Potassium trifluoro(3-bromophenyl)boranuide: The bromine atom on the phenyl ring makes this compound more reactive in substitution reactions compared to potassium trifluoro(3-propoxyphenyl)boranuide.

The uniqueness of potassium trifluoro(3-propoxyphenyl)boranuide lies in its specific functional groups, which provide distinct reactivity and make it suitable for a variety of applications in synthetic chemistry.

Properties

Molecular Formula

C9H11BF3KO

Molecular Weight

242.09 g/mol

IUPAC Name

potassium;trifluoro-(3-propoxyphenyl)boranuide

InChI

InChI=1S/C9H11BF3O.K/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13;/h3-5,7H,2,6H2,1H3;/q-1;+1

InChI Key

HOPCBPGHWZYQGR-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC=C1)OCCC)(F)(F)F.[K+]

Origin of Product

United States

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